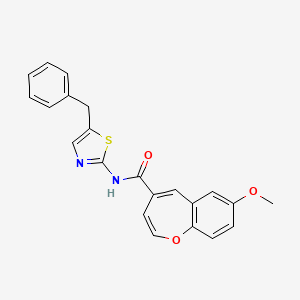
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a benzoxepine ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the STAT3 signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream signaling pathways and the suppression of cellular processes that contribute to disease progression.
相似化合物的比较
Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring structure but differs in its functional groups and overall reactivity.
1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: Another thiazole derivative with applications in dye synthesis and metal ion detection.
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Known for its antineoplastic activity, this compound is structurally similar but has different biological properties.
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
属性
分子式 |
C22H18N2O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-7-8-20-17(13-18)12-16(9-10-27-20)21(25)24-22-23-14-19(28-22)11-15-5-3-2-4-6-15/h2-10,12-14H,11H2,1H3,(H,23,24,25) |
InChI 键 |
FDVBHHCMSBEDNV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11320791.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320806.png)
![2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11320808.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320809.png)
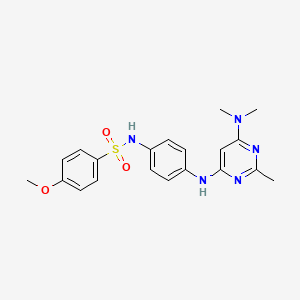
![2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11320821.png)

![N-(2-cyanophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320831.png)
![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11320835.png)
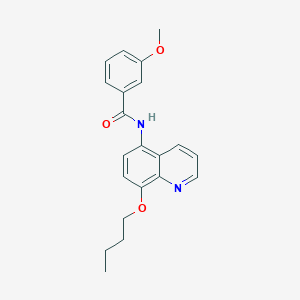
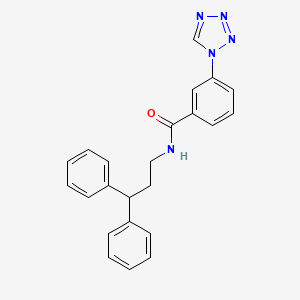
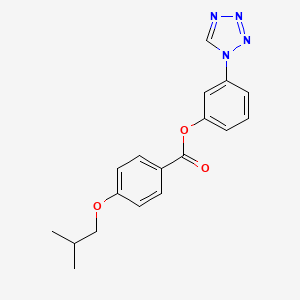
![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11320860.png)

